2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide
Description
2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide is a halogenated acetamide derivative featuring a 2-chloro-6-fluorophenyl group and a cyanomethyl substituent. Its structure combines electron-withdrawing groups (chloro, fluoro, and cyano) with an acetamide backbone, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
2-acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O2/c1-7(18)16-6-11(19)17-10(5-15)12-8(13)3-2-4-9(12)14/h2-4,10H,6H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCSMDXTJVWCAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC(C#N)C1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-fluorobenzyl cyanide with acetamide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The pathways involved may include disruption of cellular processes or interference with DNA replication.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The compound shares core structural elements with several acetamide derivatives, as shown in Table 1.
Table 1: Structural and Molecular Comparison
*Inferred from analogs in ; †Estimated range based on similar compounds.
Key Observations :
- The target compound’s molecular weight likely falls between 303–439 g/mol, depending on substituents.
- Compared to 2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)acetamide , the target’s cyanomethyl group increases lipophilicity (higher logP), while the methoxyethyl analog has lower molecular weight and polarity.
- 2-Chloro-N-(4-cyanophenyl)acetamide lacks the fluorophenyl group but shares a cyano moiety, suggesting divergent reactivity in synthetic applications.
Physicochemical Properties
Table 2: Physicochemical Comparison
‡Estimated based on structural analogs.
Key Observations :
- The target compound’s cyanomethyl and halogenated phenyl groups likely increase logP compared to the methoxyethyl analog , enhancing membrane permeability but reducing aqueous solubility.
- Higher polar surface area (PSA) in triazinoindole derivatives suggests better solubility in polar solvents, whereas the target compound may require formulation optimization for bioavailability.
Biological Activity
2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name: 2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide. Its chemical structure features a chloro and fluorine substitution on the phenyl ring, which may influence its biological activity through increased lipophilicity and interaction with biological membranes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including derivatives similar to 2-acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide. In a screening of various N-(substituted phenyl)-2-chloroacetamides, compounds with halogenated substituents showed significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Key Findings:
- Effective Against: Gram-positive bacteria (e.g., S. aureus, MRSA) and moderately against yeast (Candida albicans).
- Mechanism: The presence of halogenated groups enhances lipophilicity, facilitating membrane penetration .
| Compound Type | Activity Level Against Bacteria |
|---|---|
| Gram-positive (e.g., S. aureus) | High |
| Gram-negative (e.g., E. coli) | Moderate |
| Yeast (e.g., C. albicans) | Moderate |
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds suggest that 2-acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide may also exhibit similar effects. Compounds with structural similarities have been shown to inhibit nitric oxide synthase, which is implicated in inflammatory responses .
Research Insights:
- Inhibition of nitric oxide production can lead to reduced inflammation in various models.
- Potential for use in treating conditions characterized by excessive inflammation.
Anticancer Activity
Preliminary studies indicate that compounds with similar structures have exhibited anticancer properties. For instance, analogs of chloroacetamides have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating the ability to induce apoptosis in tumor cells .
Case Study:
A study examined the effects of chloroacetamide derivatives on L1210 leukemia cells, revealing significant cytotoxicity compared to controls. The mechanism of action appears to involve DNA damage and activation of apoptotic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
